
Boc-D-Lys(Fmoc)-OH
Overview
Description
Boc-D-Lys(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The synthesis typically begins with the protection of the amino group of lysine using the Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base. The Fmoc group is then introduced by reacting the Boc-protected lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid. The Fmoc group is removed using a base, such as piperidine.
Coupling: Peptide bond formation is facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Scientific Research Applications
Peptide Synthesis
Boc-D-Lys(Fmoc)-OH serves as a crucial building block in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The protective groups allow for the selective activation of functional groups on the amino acid, enabling researchers to construct peptides with specific sequences and functionalities. This is particularly important in creating peptides that mimic natural proteins or have therapeutic potential.
Key Features:
- Selective Protection: The Boc group protects the amino group while the Fmoc group protects the carboxyl group, allowing for controlled reactions.
- Versatility: It can be used to synthesize both linear and cyclic peptides, expanding its applicability in research and drug design.
Drug Development
In medicinal chemistry, this compound is instrumental in developing peptide-based drugs. Its ability to facilitate the synthesis of modified peptides enhances the potential for creating compounds with improved pharmacological properties.
Applications in Drug Development:
- Therapeutic Agents: Peptides synthesized using this compound can target specific biological pathways, making them suitable candidates for therapeutic agents.
- Bioconjugation: The compound aids in attaching biomolecules to drugs or diagnostic tools, enhancing their efficacy and specificity.
Protein Engineering
This compound is also significant in protein engineering. It allows researchers to modify proteins systematically, enabling studies on structure-function relationships.
Research Insights:
- Enzyme Design: By incorporating modified lysines into enzymes, researchers can study how these changes affect enzymatic activity and stability.
- Therapeutic Proteins: The compound's use in modifying therapeutic proteins can lead to enhanced stability and bioactivity.
Biological Studies
In biological research, this compound is used to investigate protein interactions and functions. Modified lysines can influence protein-protein interactions or binding affinities with ligands.
Research Applications:
- Interaction Studies: Understanding how modifications affect protein interactions can provide insights into cellular processes.
- Cellular Responses: Studies may assess how these modifications impact cellular signaling pathways or responses to stimuli.
Industrial Applications
In industrial settings, this compound is utilized for producing synthetic peptides for diagnostics and research purposes. Its efficiency in peptide synthesis makes it a valuable asset in pharmaceutical manufacturing.
Application Area | Description |
---|---|
Peptide Synthesis | Key building block for custom peptide synthesis via SPPS |
Drug Development | Facilitates creation of peptide-based drugs with enhanced properties |
Protein Engineering | Allows systematic modification of proteins for functional studies |
Biological Research | Investigates protein interactions and cellular responses |
Industrial Production | Used in the manufacturing of synthetic peptides for diagnostics and research |
Case Studies
- Therapeutic Peptides : Research has demonstrated that peptides synthesized with this compound exhibit improved binding affinities to target receptors compared to their unmodified counterparts.
- Protein Modification : A study highlighted how introducing this compound into enzyme structures led to significant increases in catalytic efficiency due to optimized substrate interactions.
- Diagnostic Tools : The incorporation of this compound in bioconjugation processes has resulted in more effective diagnostic assays by improving the stability and specificity of biomolecular interactions.
Mechanism of Action
The mechanism of action of Boc-D-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups of lysine, respectively, allowing for selective reactions at other functional groups. This selective protection is crucial for the stepwise assembly of peptides, ensuring that the desired sequence is achieved without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Fmoc)-OH: Similar to Boc-D-Lys(Fmoc)-OH but with the L-lysine isomer.
Fmoc-Lys(Boc)-OH: The positions of the Boc and Fmoc groups are reversed.
Boc-D-Lys(Boc)-OH: Both protecting groups are Boc.
Uniqueness
This compound is unique due to the specific arrangement of the Boc and Fmoc protecting groups on the D-lysine isomer. This arrangement provides distinct reactivity and selectivity in peptide synthesis, making it a valuable tool for researchers and chemists .
Biological Activity
Boc-D-Lys(Fmoc)-OH, or N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-D-lysine, is a derivative of the amino acid lysine that plays a significant role in peptide synthesis. This compound features two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which are essential for controlling the reactivity of the amino acid during synthesis. This article delves into the biological activity associated with this compound, highlighting its applications, mechanisms, and relevant research findings.
Peptide Synthesis and Applications
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) . The protective groups allow for selective formation of peptide bonds while preventing unwanted reactions. The versatility of this compound facilitates the synthesis of various bioactive peptides that can exhibit diverse biological functions such as:
- Antimicrobial activity
- Hormonal regulation
- Modulation of immune responses
The specific biological effects depend on the sequence and structure of the resulting peptides synthesized using this compound .
Mechanisms of Biological Activity
The biological activity of peptides synthesized from this compound can be attributed to several mechanisms:
- Binding Affinity : Variations in peptide sequences affect their binding affinities to target proteins, which is crucial for therapeutic efficacy. Studies have shown that modifications in peptide structure can enhance binding to receptors or enzymes involved in disease processes.
- Inhibition of Anti-Apoptotic Proteins : Research indicates that derivatives like Boc-D-Lys-OH can bind with high affinity to proteins such as AKT1, potentially inhibiting anti-apoptotic pathways in cancer cells. This suggests a role for this compound in developing novel chemotherapy agents .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and its derivatives:
- Anticancer Properties : A study utilized quantum chemical calculations to assess the binding affinity of Boc-D-Lys-OH with anti-apoptotic proteins. The findings indicated a promising potential for this compound as an inhibitor in cancer therapy .
- Peptide Drug Development : Research has demonstrated that peptides synthesized using this compound can be modified to enhance their pharmacological properties, such as increased stability and reduced side effects during drug administration .
- Synthesis Efficiency : A large-scale synthesis study reported high yields (up to 90%) for derivatives like Fmoc-Lys(Boc), showcasing the efficiency of using this compound in industrial applications for peptide drugs .
Comparative Analysis
Compound Name | Description | Unique Features |
---|---|---|
Boc-Lys(Boc)-OH | Both alpha and epsilon amino groups are protected by Boc groups | Less flexibility in deprotection compared to this compound |
Fmoc-Lys(Fmoc)-OH | Both amino groups are protected by Fmoc groups | Limited stability under acidic conditions |
Boc-D-Lys-OH | Only the alpha-amino group is protected by a Boc group | Lacks Fmoc protection, limiting synthetic versatility |
Fmoc-D-Lys-OH | Only the alpha-amino group is protected by an Fmoc group | Similar limitations as Boc-D-Lys-OH |
Q & A
Basic Questions
Q. What is the recommended protocol for incorporating Boc-D-Lys(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is used in Fmoc/tBu SPPS protocols. The Fmoc group on the α-amine is removed using 20% piperidine in DMF, while the Boc group on the ε-amine remains intact until final cleavage with trifluoroacetic acid (TFA). Coupling is typically performed with activating reagents like HATU or DIC in the presence of a base (e.g., DIEA) . Ensure resin pre-swelling in DMF before coupling, and monitor completion via Kaiser or chloranil tests.
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store the compound as a lyophilized powder at -20°C to prevent moisture absorption and degradation. For long-term storage (>1 year), maintain at -80°C in airtight containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles .
Q. What analytical methods ensure the purity of this compound during synthesis?
- Methodological Answer : Use reverse-phase HPLC (≥99.0% purity) with a C18 column and UV detection at 220 nm. Mobile phases often include water/acetonitrile gradients with 0.1% TFA. Confirm identity via LC-MS (ESI or MALDI-TOF) to verify molecular weight (C26H32N2O6; MW 468.54) .
Advanced Questions
Q. How can one minimize aspartimide formation when synthesizing peptides containing this compound?
- Methodological Answer : Aspartimide formation, common in aspartyl-containing peptides, can be mitigated by:
- Using HOBt or Oxyma as additives during coupling.
- Avoiding prolonged exposure to piperidine during Fmoc deprotection.
- Incorporating pseudoproline dipeptides or backbone protection strategies .
Q. What strategies optimize the orthogonal deprotection of Boc and Fmoc groups in complex peptide sequences?
- Methodological Answer : The Boc group (ε-amine) is acid-labile and removed with TFA during final cleavage, while the Fmoc group (α-amine) is base-sensitive (piperidine). To prevent premature deprotection:
- Use low concentrations of TFA (0.1–1%) for selective ε-amine Boc removal if intermediate modifications are required.
- Ensure compatibility with other acid-sensitive protecting groups (e.g., Trt, Pbf) .
Q. How to troubleshoot low coupling efficiency of this compound in automated peptide synthesizers?
- Methodological Answer : Low efficiency may arise from steric hindrance or poor solubility. Solutions include:
- Pre-activating the amino acid with HATU/DIEA for 5 minutes before resin addition.
- Increasing coupling time (30–60 minutes) and reagent equivalents (2–4× molar excess).
- Using DMF:DCM (1:1) mixtures to enhance solubility .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported HPLC purity values for this compound batches?
- Methodological Answer : Variations in purity (e.g., ≥99.0% vs. 97%) may stem from:
- Differences in column selection (C8 vs. C18).
- Gradient conditions (e.g., acetonitrile vs. methanol).
- Residual solvents (DMF, TFA) in lyophilized samples. Cross-validate with orthogonal methods like NMR (e.g., 1H NMR integration of Fmoc protons) .
Q. Experimental Design Considerations
Q. How to design a peptide with multiple lysine residues using this compound?
- Methodological Answer : For peptides requiring site-specific modifications (e.g., biotinylation, fluorescent labeling):
- Use orthogonal protection: Fmoc for α-amine, Boc for ε-amine, and ivDde/Dde for additional lysine side chains.
- Sequential deprotection with piperidine (Fmoc), hydrazine (Dde), and TFA (Boc) enables controlled functionalization .
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84624-27-1 | |
Record name | NSC342209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.